4'-(Hexyloxy)-4-biphenylcarbonitrile
Overview
Description
[1,1’-Biphenyl]-4-carbonitrile, 4’-(hexyloxy)-: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a nitrile group (-CN) at the 4-position of one phenyl ring and a hexyloxy group (-O-C6H13) at the 4’-position of the other phenyl ring. The biphenyl structure is known for its stability and versatility, making it a valuable building block in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carbonitrile, 4’-(hexyloxy)- typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction. This reaction involves the coupling of a halogenated biphenyl derivative with a boronic acid derivative in the presence of a palladium catalyst. For example, the reaction between tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: [1,1’-Biphenyl]-4-carbonitrile, 4’-(hexyloxy)- can undergo various chemical reactions, including:
Oxidation: The hexyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1,1’-Biphenyl]-4-carbonitrile, 4’-(hexyloxy)- is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of organic photovoltaic materials and organic light-emitting diodes (OLEDs) .
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of molecules with specific biological activities. For example, its derivatives can be used as intermediates in the synthesis of pharmaceuticals targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including liquid crystals for display technologies and polymers with unique properties .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-carbonitrile, 4’-(hexyloxy)- depends on its specific application. In organic electronics, the compound acts as a donor material, facilitating the transfer of electrons or holes in devices like OLEDs and organic solar cells. The presence of the hexyloxy group enhances the compound’s solubility and processability, while the nitrile group can influence its electronic properties .
Comparison with Similar Compounds
[1,1’-Biphenyl]-4-carbonitrile: Lacks the hexyloxy group, resulting in different solubility and electronic properties.
4’-Methoxy-[1,1’-biphenyl]-4-carbonitrile: Contains a methoxy group instead of a hexyloxy group, affecting its reactivity and applications.
4’-Ethoxy-[1,1’-biphenyl]-4-carbonitrile: Contains an ethoxy group, offering different solubility and electronic characteristics.
Uniqueness: The presence of the hexyloxy group in [1,1’-Biphenyl]-4-carbonitrile, 4’-(hexyloxy)- imparts unique solubility and electronic properties, making it particularly suitable for applications in organic electronics and advanced materials. Its combination of stability, reactivity, and versatility sets it apart from other biphenyl derivatives .
Properties
IUPAC Name |
4-(4-hexoxyphenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-2-3-4-5-14-21-19-12-10-18(11-13-19)17-8-6-16(15-20)7-9-17/h6-13H,2-5,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYXUPYNSOFWFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068307 | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(hexyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41424-11-7 | |
Record name | 4′-(Hexyloxy)[1,1′-biphenyl]-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41424-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-(hexyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041424117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(hexyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(hexyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-(hexyloxy)[1,1'-biphenyl]-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.309 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4'-(Hexyloxy)-4-biphenylcarbonitrile influence its use in creating thermoresponsive materials?
A1: The molecular structure of this compound allows it to exhibit distinct phases at different temperatures (nematic liquid crystal phase). This characteristic makes it useful in developing thermoresponsive materials. Research shows that combining this compound with epoxy resins and amphiphilic block copolymers like poly(styrene-block-ethylene oxide) (PSEO) leads to the formation of meso/nanostructured materials. These materials demonstrate fascinating thermoresponsive behavior, changing their optical properties, such as transparency, in response to temperature variations. The morphology generated by the interaction of these components plays a crucial role in the material's thermo-optical response [].
Q2: Can this compound be used to enhance the conductivity of materials?
A2: Yes, research indicates that this compound can significantly enhance the conductivity of materials when combined with conductive nanoparticles. For example, in systems containing gold nanoparticles (Au NPs) embedded in poly(styrene-b-ethylene oxide) block copolymers, the addition of this compound led to a notable increase in measured tunneling atomic force microscopy (TUNA) current []. This effect suggests a synergistic interaction between the liquid crystal and the conductive pathways created by the nanoparticles, making such hybrid materials promising for various electronic applications.
Q3: Does incorporating Iron nanoparticles into this compound impact its properties?
A3: Yes, incorporating Iron nanoparticles (Fe NPs) into this compound has been shown to influence its textural, thermal, optical, and electrical properties. Studies using a 0.25 wt. % Fe NP dispersion in this compound revealed a decrease in the threshold voltage and the isotropic-nematic transition temperature. Furthermore, the dispersion of Fe NPs also affected the dielectric properties, specifically by decreasing the relaxation frequency, which is attributed to the movement of liquid crystal molecules [].
Q4: What methods are used to determine the dipole moments of this compound?
A4: Researchers employ both experimental and computational methods to determine the dipole moments of this compound in its ground and excited states. Experimentally, the Guggenheim–Smith method is utilized to calculate the ground state dipole moment from measurements in various solvents []. For the excited state, the Lippert equation is applied, which correlates the solvent polarity and refractive index with the measured absorption and fluorescence spectra []. Computationally, molecular mechanics methods like Density Functional Theory (DFT) with the B3LYP functional and 6-31G(dp) basis set, as implemented in programs such as Gaussian09, can provide estimations of dipole moments for both ground and excited states [].
Q5: Can this compound be used in optical sensor applications?
A5: Emerging research suggests that this compound, in combination with cellulose nanocrystals (CNC), can form bi-phase nematic liquid crystal composite films with potential for optical sensor platforms []. This area of research explores the unique interactions between the liquid crystal and the CNC matrix, aiming to exploit changes in optical properties upon exposure to specific analytes or stimuli.
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